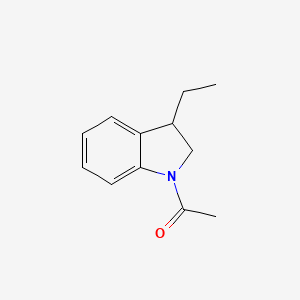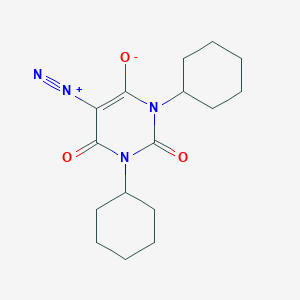![molecular formula C8H14NO+ B14305330 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- CAS No. 112611-32-2](/img/structure/B14305330.png)
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often using reagents like sodium azide or thiolates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its stability and reactivity.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- include:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as a mild oxidant in organic synthesis.
3-Hydroxy-1-methyl-2-methylene-3-phenyl-1-azoniabicyclo[2.2.2]octane:
1-Methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane:
The uniqueness of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- lies in its specific structural features and reactivity, which make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
112611-32-2 |
|---|---|
Formule moléculaire |
C8H14NO+ |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1 |
Clé InChI |
LXEGNZLCWBTDGZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CCC(CC1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)




![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
